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Compound of Interest

Compound Name: 6-Bromo-2-trifluoromethylquinoline

Cat. No.: B065621

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged
scaffold” due to its prevalence in a multitude of biologically active compounds and approved
pharmaceuticals.[1] Its versatile, electron-deficient aromatic structure allows for extensive
functionalization, enabling the fine-tuning of a molecule's physicochemical and pharmacological
properties.[2] This guide focuses on a particularly strategic derivative: 6-Bromo-2-
trifluoromethylquinoline.

The incorporation of a trifluoromethyl (-CF3) group is a pivotal strategy in contemporary drug
design. This group's strong electron-withdrawing nature and high lipophilicity can significantly
enhance a molecule's metabolic stability, membrane permeability, and binding affinity to
biological targets.[3] Concurrently, the bromine atom at the 6-position serves as a versatile
synthetic handle, providing a reactive site for carbon-carbon and carbon-heteroatom bond
formation, most notably through transition metal-catalyzed cross-coupling reactions.[1] This
unique combination of a stable, property-enhancing group and a reactive functionalization site
makes 6-Bromo-2-trifluoromethylquinoline a highly valuable building block for researchers in
drug discovery and materials science.

Molecular Structure and Physicochemical
Properties

6-Bromo-2-trifluoromethylquinoline is a solid heterocyclic aromatic compound. Its structure
is defined by a quinoline core, with a bromine atom substituted at the C6 position and a
trifluoromethyl group at the C2 position.
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The trifluoromethyl group dramatically influences the electronic character of the quinoline ring.
As a powerful electron-withdrawing group, it decreases the basicity of the quinoline nitrogen
and modulates the reactivity of the entire ring system. The bromine atom, while also electron-
withdrawing, is prized for its utility in synthetic transformations that allow for the construction of
more complex molecular architectures.

Key Physicochemical Data

A summary of the core physicochemical properties for 6-Bromo-2-trifluoromethylquinoline
and a closely related analogue are presented below for comparative analysis.

Value for 6-Bromo-2-
Property . L. Reference
trifluoromethylquinoline

CAS Number 176722-64-8 [4]

Molecular Formula C1oHsBrFsN [5]

Molecular Weight 276.05 g/mol [5]

Appearance Solid (predicted)
BrC1=CC2=C(C=C1)C=C(N=2

SMILES [4]
)C(F)(FF

Value for 6-Bromo-2-

Property (trifluoromethyl)-4- Reference
quinolinol

Molecular Formula C10H5BrFsNO [6]

Molecular Weight 292.05 g/mol [6]

XLogP3-AA 3.1 [6]

Synthesis and Chemical Reactivity

The construction of the 2-trifluoromethylquinoline core can be achieved through several
established synthetic methodologies, often involving the cyclization of an appropriately
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substituted aniline with a trifluoromethyl-containing building block. A representative synthesis
can be adapted from classical quinoline syntheses like the Combes or Doebner-von Miller
reactions, followed by bromination, or by starting with a pre-brominated aniline.

Representative Synthetic Protocol: Gould-Jacobs
Reaction Pathway

A plausible and efficient route to 6-Bromo-2-trifluoromethylquinoline involves the Gould-
Jacobs reaction, starting from 4-bromoaniline and a trifluoromethylated (-ketoester equivalent,
followed by cyclization and aromatization.

Step 1: Condensation of 4-bromoaniline with Ethyl 4,4,4-trifluoroacetoacetate

 In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a suitable solvent such as
ethanol.

e Add ethyl 4,4 4-trifluoroacetoacetate (1.1 eq) to the solution.
e Add a catalytic amount of a weak acid (e.g., acetic acid).

o Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer
Chromatography (TLC).

o Upon completion, cool the reaction mixture and remove the solvent under reduced pressure
to yield the intermediate enamine.

Step 2: Thermal Cyclization and Dehydration

e Place the crude enamine intermediate into a high-boiling point solvent, such as Dowtherm A
(a eutectic mixture of diphenyl ether and biphenyl).

o Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. This
induces a thermal cyclization to form 6-bromo-4-hydroxy-2-trifluoromethylquinoline.

» Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the
product.
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« Filter the solid and wash with hexane to purify.

Step 3: Conversion of Hydroxyquinoline to Chloroquinoline

Treat the 6-bromo-4-hydroxy-2-trifluoromethylquinoline from the previous step with a
chlorinating agent like phosphorus oxychloride (POCIs).[1]

Heat the mixture to reflux for 2-3 hours.
Carefully quench the reaction by pouring it onto crushed ice.

Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a
solvent like dichloromethane.

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 6-bromo-4-
chloro-2-trifluoromethylquinoline.

Step 4: Reductive Dechlorination

Dissolve the 6-bromo-4-chloro-2-trifluoromethylquinoline in a solvent like ethanol.
Add a palladium catalyst, such as 10% Pd/C, and a base like triethylamine.

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation
apparatus) and stir vigorously at room temperature until the reaction is complete.

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to
yield the final product, 6-Bromo-2-trifluoromethylquinoline.
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Fig 1. Representative synthetic workflow for 6-Bromo-2-trifluoromethylquinoline.

Spectroscopic Characterization

Structural elucidation and purity assessment of 6-Bromo-2-trifluoromethylquinoline rely on
standard spectroscopic techniques. The predicted data below are based on established
principles of NMR spectroscopy and analysis of structurally related compounds.[2][7]
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Technique Predicted Observations

The spectrum is expected to show five signals in
the aromatic region (approx. 7.5-8.5 ppm).
Protons H-5 and H-7 will appear as doublets of
doublets due to coupling with their neighbors. H-
8 will be a doublet coupled to H-7. H-3 and H-4

will also appear as doublets, coupled to each

1H NMR

other. The electron-withdrawing CFs group will

shift the H-3 proton significantly downfield.

Ten distinct signals are expected. The carbon of
the CFs group will appear as a quartet due to C-
F coupling. The C-2 carbon, directly attached to
the CFs group, will also be a quartet with a

13C NMR _ _ .
smaller coupling constant and will be shifted
downfield. The C-6 carbon attached to the
bromine will be identifiable by its characteristic

chemical shift (~120-130 ppm).[8]

A single sharp singlet is expected around -65 to
1°F NMR -70 ppm, which is characteristic of a CFs group

attached to an aromatic ring.[9]

The mass spectrum will show a characteristic

molecular ion peak (M*) and an (M+2) peak of
Mass Spec. nearly equal intensity, which is the distinctive

isotopic signature of a molecule containing one

bromine atom.

Applications in Drug Discovery and Medicinal
Chemistry

The true value of 6-Bromo-2-trifluoromethylquinoline lies in its application as a versatile
scaffold for the development of novel therapeutic agents. The quinoline core is a proven
pharmacophore, and the specific substitutions at the 2- and 6-positions offer distinct
advantages.
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1. Anticancer Drug Development: Quinoline derivatives are extensively investigated as
anticancer agents. They are known to interfere with critical cell signaling pathways that are
often dysregulated in cancer, such as the PISK/Akt/mTOR pathway.[1] The 6-bromo-2-
trifluoromethylquinoline scaffold can be elaborated via Suzuki or other cross-coupling
reactions at the bromine position to generate libraries of compounds for screening against
various kinases (e.g., c-Met, VEGF, EGF receptors) involved in tumor growth and

angiogenesis.[2]

Receptor Tyrosine Quinoline
Kinase (e.g., EGFR) Derivatives

inhibit

inhibit

inhibit

J inhibits
: apoptosis

Cell Growth &
Proliferation
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Fig 2. Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

2. Antimicrobial Agents: The quinolone scaffold is the basis for a major class of antibiotics. The
unique electronic properties conferred by the trifluoromethyl group can be exploited to design
novel antimicrobial agents that may overcome existing resistance mechanisms.[10]

3. Selective Androgen Receptor Modulators (SARMs): Trifluoromethyl-substituted quinolinones
have been identified as orally available, tissue-selective androgen receptor modulators
(SARMS).[11] These compounds have therapeutic potential in treating conditions such as
muscle wasting and osteoporosis with fewer side effects than traditional androgen therapies.
The 6-bromo-2-trifluoromethylquinoline scaffold provides an excellent starting point for the
synthesis of novel SARM candidates.

Conclusion

6-Bromo-2-trifluoromethylquinoline is more than a simple chemical compound; itis a
strategic platform for innovation in medicinal chemistry. The molecule synergistically combines
the pharmacological relevance of the quinoline nucleus with the pharmacokinetic benefits of
trifluoromethylation and the synthetic flexibility of a bromo-substituent. Its structure is purpose-
built for exploration, allowing researchers to readily generate diverse libraries of novel
compounds. As the demand for more effective and targeted therapeutics continues to grow,
building blocks like 6-Bromo-2-trifluoromethylquinoline will remain indispensable tools for
scientists and drug development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

atlantis-press.com [atlantis-press.com]
pdf.benchchem.com [pdf.benchchem.com]
rsc.org [rsc.org]

1.
2.
3.
e 4.176722-64-8|6-Bromo-2-trifluoromethylquinoline|BLD Pharm [bldpharm.com]
5. 6-Bromo-2-trifluoromethylquinoline , 95% , 176722-64-8 - CookeChem [cookechem.com]
6.

6-Bromo-2-(trifluoromethyl)-4-quinolinol | CLOH5BrF3NO | CID 278841 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 7.rsc.org [rsc.org]

e 8. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical
shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr
carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

e 9.1H, 13C, 19F and 11B NMR spectral reference data of some potassium
organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

e 10. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-
trifluoropropene as a Radical Acceptor [organic-chemistry.org]

e 11. keyorganics.net [keyorganics.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b065621?utm_src=pdf-body
https://www.benchchem.com/product/b065621?utm_src=pdf-custom-synthesis
https://www.atlantis-press.com/article/25836833.pdf
https://pdf.benchchem.com/19/An_In_Depth_Technical_Guide_to_the_H_and_C_NMR_Spectra_of_6_Bromoquinoline.pdf
https://www.rsc.org/suppdata/d1/qo/d1qo01332g/d1qo01332g1.pdf
https://www.bldpharm.com/products/176722-64-8.html
https://www.cookechem.com/Detail/BD7729731.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1701-22-0
https://pubchem.ncbi.nlm.nih.gov/compound/1701-22-0
https://www.rsc.org/suppdata/c6/ra/c6ra15547b/c6ra15547b1.pdf
https://www.docbrown.info/page06/spectra2/2-bromo-2-methylpropane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/2-bromo-2-methylpropane-nmr13c.htm
https://www.docbrown.info/page06/spectra2/2-bromo-2-methylpropane-nmr13c.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC2907063/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2907063/
https://www.organic-chemistry.org/abstracts/lit8/372.shtm
https://www.organic-chemistry.org/abstracts/lit8/372.shtm
https://www.keyorganics.net/6-bromo-2-trifluoromethylquinoline-mfcd08166328-176722-64-8-c10h5brf3n.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing
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Quinolines in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065621#6-bromo-2-trifluoromethylquinoline-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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